N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
Übersicht
Beschreibung
N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide, also known as CFI-400945, is a small molecule inhibitor that has been developed as a potential anticancer agent. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide works by inhibiting the activity of a protein called checkpoint kinase 1 (CHK1), which is involved in the DNA damage response pathway. By inhibiting CHK1, this compound prevents cancer cells from repairing DNA damage, leading to cell death. In addition, this compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues. However, it can cause some side effects such as nausea, vomiting, and diarrhea in some patients. In addition, this compound can also cause bone marrow suppression, which can lead to an increased risk of infections and bleeding.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high potency and specificity for CHK1 inhibition. However, its low solubility and poor pharmacokinetic properties can make it challenging to use in in vivo studies. In addition, the cost of synthesizing this compound can be high, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the development of N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide. One potential application is in combination therapy with other anticancer agents, which may enhance its efficacy and reduce the risk of drug resistance. In addition, further studies are needed to determine the optimal dosing and treatment schedule for this compound in clinical trials. Finally, the development of more potent and selective CHK1 inhibitors may lead to the discovery of new anticancer agents with improved therapeutic profiles.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor with potential as an anticancer agent. Its ability to inhibit CHK1 and enhance the efficacy of chemotherapy drugs makes it an attractive candidate for further development. However, further studies are needed to fully understand its mechanism of action, optimize its dosing and treatment schedule, and explore its potential in combination therapy with other anticancer agents.
Wissenschaftliche Forschungsanwendungen
N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has also been shown to enhance the efficacy of chemotherapy drugs such as paclitaxel and gemcitabine.
Eigenschaften
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-oxochromene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-12(23)22-9-8-13-6-7-15(11-17(13)22)21-19(24)16-10-14-4-2-3-5-18(14)26-20(16)25/h2-7,10-11H,8-9H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCGZWOKUURKQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.